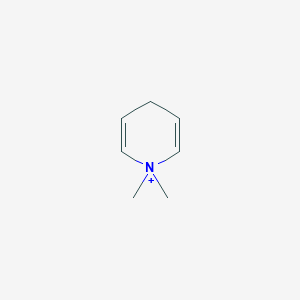

1,1-Dimethyl-1,4-dihydropyridin-1-ium

Description

Structure

3D Structure

Properties

CAS No. |

860498-51-7 |

|---|---|

Molecular Formula |

C7H12N+ |

Molecular Weight |

110.18 g/mol |

IUPAC Name |

1,1-dimethyl-4H-pyridin-1-ium |

InChI |

InChI=1S/C7H12N/c1-8(2)6-4-3-5-7-8/h4-7H,3H2,1-2H3/q+1 |

InChI Key |

YUDSMPGLBMDHSO-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(C=CCC=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dimethyl 1,4 Dihydropyridin 1 Ium and Dihydropyridinium Derivatives

Classical Hantzsch-Type Cyclization Approaches for 1,4-Dihydropyridine (B1200194) Precursors

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1882, remains the most fundamental and widely utilized method for constructing the 1,4-dihydropyridine core. nih.govthermofisher.comazaruniv.ac.ir This reaction is a classic example of a multi-component reaction, valued for its efficiency in building molecular complexity in a single step. nih.govresearchgate.netorganic-chemistry.org

The traditional Hantzsch synthesis is a one-pot cyclocondensation of three components: an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source, typically ammonia itself or ammonium (B1175870) acetate (B1210297). azaruniv.ac.irorganic-chemistry.org The reaction is often conducted by refluxing the components in a solvent such as ethanol (B145695) or acetic acid. azaruniv.ac.irresearchgate.net

The general mechanism involves several key steps. First, one equivalent of the β-ketoester condenses with the ammonia source to form an enamine intermediate. Simultaneously, the aldehyde undergoes a Knoevenagel condensation with the second equivalent of the β-ketoester to produce an unsaturated dicarbonyl compound. The final step involves a Michael addition of the enamine to the unsaturated dicarbonyl compound, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring. organic-chemistry.org This method is highly effective for producing symmetrically substituted 1,4-DHPs. azaruniv.ac.ir Numerous modifications have been developed to improve yields and shorten reaction times, including the use of various catalysts and solvent-free conditions. azaruniv.ac.irresearchgate.net

To create unsymmetrically substituted 1,4-dihydropyridines, modifications to the classical Hantzsch synthesis are necessary. azaruniv.ac.irmdpi.com One common approach is a two-component reaction where pre-formed intermediates are used. For example, an enamine, such as a β-aminobutenoate, can be reacted with an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product). mdpi.com This stepwise approach allows for greater control over the substitution pattern on the final dihydropyridine (B1217469) ring.

Another variation involves the reaction of an aldehyde, a β-ketoester, and an enamine derived from a different β-dicarbonyl compound. These Hantzsch-like reactions provide a pathway to unsymmetrical 1,4-DHPs, which are often sought after for modulating biological activity. rsc.orgnih.gov While the classic three-component reaction is robust, these two-component strategies offer enhanced versatility for synthesizing a broader range of complex dihydropyridine derivatives. mdpi.comrsc.org

Functionalization of Dihydropyridine Scaffolds

Following the initial synthesis of the 1,4-dihydropyridine ring, subsequent functionalization is often required to build more complex molecules or to introduce specific chemical handles for further modification.

A critical functionalization step for many 1,4-DHP derivatives is the bromination of the methyl groups located at the 2- and 6-positions of the ring. nih.gov This transformation converts the relatively inert methyl groups into reactive bromomethyl groups, which can then serve as electrophilic sites for nucleophilic substitution reactions. nih.govmdpi.com This allows for the attachment of various side chains and functional groups, significantly expanding the chemical diversity of the dihydropyridine scaffold. nih.gov Selective bromination at these positions is crucial for the synthesis of targeted derivatives, such as specific amphiphilic compounds. nih.govmdpi.com

The efficiency and selectivity of the bromination reaction are highly dependent on the choice of brominating agent and the reaction conditions. nih.govijcce.ac.ir Studies have been conducted to find the optimal conditions for the tetrabromination of bis-1,4-DHP model compounds, where four methyl groups at the 2,6-positions of two connected rings are targeted. nih.gov

Several brominating agents have been screened, including N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and pyridinium (B92312) bromide–perbromide (PBPB). nih.gov Traditionally, NBS in methanol (B129727) has been used, but this often requires long reaction times (e.g., 48 hours) and can result in low to moderate yields (22-41%). nih.govmdpi.com

Systematic optimization has shown that pyridinium bromide–perbromide (PBPB) in ethyl acetate is a significantly more effective reagent. nih.gov This system can lead to high yields (up to 85%) in a much shorter reaction time (as little as 30 minutes). nih.gov The choice of solvent and the stoichiometry of the brominating agent are critical factors. For instance, increasing the amount of PBPB can lead to a decrease in product yield. nih.gov The temperature also plays a role in selectivity; lower temperatures (-20 °C) can favor monobromination, while higher temperatures (0 °C) promote the formation of bis(bromomethyl) derivatives. ijcce.ac.irscispace.com

Below is an interactive data table summarizing the optimization of the bromination reaction for a model bis-1,4-dihydropyridine compound.

| Brominating Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Methanol | 48 | 41 |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Methanol | 48 | 22 |

| Pyridinium bromide–perbromide (PBPB) | Methanol | 4 | 58 |

| Pyridinium bromide–perbromide (PBPB) | Dichloromethane | 4 | 65 |

| Pyridinium bromide–perbromide (PBPB) | Ethyl Acetate | 0.5 | 85 |

| Phenyltrimethylammonium tribromide (PTAB) | Ethyl Acetate | 0.5 | 59 |

The mechanism of bromination at the 2,6-methyl groups of the 1,4-dihydropyridine ring is influenced by the brominating agent used. When N-bromosuccinimide (NBS) is employed, particularly under conditions that can initiate radical reactions (like light or a radical initiator, though not always explicitly added), the reaction likely proceeds through a free-radical pathway. The methyl groups are in a position analogous to benzylic or allylic C-H bonds, which are susceptible to radical hydrogen abstraction to form a stabilized radical intermediate. This radical then reacts with a bromine source to form the bromomethyl product.

In contrast, the high efficiency of pyridinium bromide–perbromide (PBPB) suggests a different mechanism may be at play. PBPB can act as a source of electrophilic bromine. The 1,4-dihydropyridine ring has enamine-like character, and it's possible that the reaction involves an electrophilic attack on the π-system of the ring, followed by rearrangement and loss of a proton to achieve bromination at the methyl group. Alternatively, the reaction could still be radical in nature, but the specific properties of PBPB in ethyl acetate may facilitate the radical generation and propagation steps more efficiently than NBS in methanol. mdpi.com The exact pathway requires further detailed mechanistic studies, but the empirical evidence points to significantly different reactivities among the various brominating agents. nih.gov

Nucleophilic Substitution Reactions for Pyridinium Moiety Introduction

The introduction of a pyridinium moiety often serves as a critical step in the synthesis of various heterocyclic compounds. Nucleophilic substitution reactions on pyridine (B92270) or its derivatives are a fundamental approach to achieve this. Pyridines, being electron-deficient heterocycles, are susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or when converted into a pyridinium salt.

In the context of preparing precursors for dihydropyridinium salts, nucleophilic substitution can be employed to introduce substituents onto the pyridine ring that can later facilitate the formation of the dihydropyridine structure. For instance, pyridines bearing a good leaving group, such as a halide, at the 2- or 4-position readily undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. This reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the electron-deficient ring to form a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group to restore aromaticity.

Furthermore, the reactivity of the pyridine ring towards nucleophiles is significantly enhanced upon N-alkylation, forming a pyridinium salt. This increased electrophilicity makes the pyridinium ring more susceptible to nucleophilic addition, which is a key step in the synthesis of dihydropyridine derivatives. The regioselectivity of nucleophilic addition to pyridinium salts is influenced by both electronic and steric factors, with attack generally favored at the 2- or 4-position.

Quaternization Strategies for Pyridine Moieties to Form Dihydropyridinium Salts

Quaternization of the pyridine nitrogen is a pivotal step in the formation of dihydropyridinium salts. This process involves the reaction of the lone pair of electrons on the nitrogen atom with an electrophile, typically an alkyl or benzyl (B1604629) halide, leading to the formation of a quaternary ammonium salt.

N-alkylation and N-benzylation are the most common methods for the quaternization of pyridine moieties. The reaction, often referred to as the Menshutkin reaction, involves the treatment of a pyridine derivative with an alkyl or benzyl halide. For the synthesis of 1,1-dimethyl-1,4-dihydropyridin-1-ium, a two-step process can be envisioned. First, a suitable 1,4-dihydropyridine precursor bearing a hydrogen atom on the nitrogen is synthesized. Subsequently, this N-H group can be methylated, for instance, using a methylating agent like methyl iodide. A second methylation step would then lead to the desired this compound salt.

Alternatively, if starting from a pyridine, a precursor such as 1-methyl-1,4-dihydropyridine would first be synthesized. This can be achieved through various methods, including the reduction of a 1-methylpyridinium salt. Subsequent N-methylation of the 1-methyl-1,4-dihydropyridine would then yield the target compound. The choice of the alkylating agent is crucial, with methyl iodide and dimethyl sulfate (B86663) being common reagents for methylation.

N-benzylation follows a similar principle, employing benzyl halides such as benzyl bromide or benzyl chloride. The reactivity of the halide follows the order I > Br > Cl. The reaction is typically carried out in a suitable solvent, and the resulting N-benzylpyridinium salt can be isolated as a stable crystalline solid.

The efficiency of the quaternization reaction is significantly influenced by several factors, including the nature of the solvent, temperature, and the steric and electronic properties of both the pyridine derivative and the alkylating agent.

Solvent Effects: The choice of solvent can have a profound impact on the reaction rate. Polar aprotic solvents such as acetonitrile, acetone, and dimethylformamide (DMF) are often employed as they can solvate the transition state, thereby accelerating the reaction. Protic solvents like ethanol can also be used, particularly for less reactive halides. In some cases, the reaction can be performed neat if one of the reactants is a liquid.

Temperature: The rate of quaternization generally increases with temperature. Reactions are often carried out at elevated temperatures, from room temperature to reflux, to ensure a reasonable reaction time. However, excessively high temperatures can lead to side reactions and decomposition of the product.

Steric and Electronic Effects: The steric hindrance around the nitrogen atom of the pyridine and the electrophilic carbon of the alkylating agent can impede the reaction. Bulky substituents on the pyridine ring, particularly at the 2- and 6-positions, can significantly slow down the rate of quaternization. Similarly, sterically hindered alkyl halides will react more slowly. Electron-donating groups on the pyridine ring increase the nucleophilicity of the nitrogen atom and thus accelerate the reaction, while electron-withdrawing groups have the opposite effect.

| Alkylating Agent | Pyridine Derivative | Solvent | Temperature (°C) | Yield (%) |

| Methyl Iodide | Pyridine | Acetone | Reflux | High |

| Benzyl Bromide | 4-Methylpyridine | Acetonitrile | 80 | Good |

| Ethyl Bromide | Pyridine | Ethanol | Reflux | Moderate |

| Methyl Iodide | 2,6-Lutidine | Neat | 100 | Low |

Advanced Synthetic Protocols and Catalysis

To improve the efficiency, selectivity, and environmental footprint of dihydropyridinium salt synthesis, advanced synthetic protocols and catalytic methods have been developed. These include the use of various catalysts and non-conventional energy sources.

Lewis Acids: Lewis acids can be employed to activate either the pyridine derivative or the electrophile, thereby facilitating the quaternization reaction. For instance, a Lewis acid can coordinate to the nitrogen atom of the pyridine, increasing its electrophilicity for subsequent reactions. In the synthesis of substituted pyridines, which can be precursors to dihydropyridines, nickel/Lewis acid catalysis has been shown to be effective for the selective C-4 alkylation of pyridines.

Copper Salts: Copper salts have been utilized as catalysts in the N-arylation and N-alkylation of pyridones, which are related heterocyclic structures. These methods often proceed under milder conditions than traditional methods. For example, copper-catalyzed coupling of pyridone derivatives with tosylhydrazones can lead to N-alkylated products. While not a direct quaternization, these methods highlight the utility of copper catalysis in forming C-N bonds involving pyridine-like structures.

Ionic Liquids: Ionic liquids (ILs) have gained attention as both solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. Pyridinium-based ionic liquids can be synthesized by the quaternization of pyridine with an alkyl halide, and this reaction can be performed in the ionic liquid itself, acting as a "green" solvent. The use of ILs can lead to enhanced reaction rates and easier product isolation. Deep eutectic solvents (DES), which are a type of ionic liquid analogue, have also been successfully employed for the one-pot synthesis of 1,4-dihydropyridine derivatives.

| Catalyst/Medium | Reactants | Product Type | Key Advantages |

| Nickel/Lewis Acid | Pyridine, Alkenes/Alkynes | 4-Alkylpyridines | High C-4 selectivity |

| Copper Salts | 2-Pyridones, Tosylhydrazones | N-Alkyl-2-pyridones | Mild reaction conditions |

| Ionic Liquids/DES | Aldehydes, β-ketoesters, Ammonia | 1,4-Dihydropyridines | Green solvent, high yields |

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of dihydropyridine and pyridinium derivatives, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating. The Hantzsch dihydropyridine synthesis, a classic method for preparing 1,4-dihydropyridines, can be efficiently carried out under microwave irradiation. Similarly, the quaternization of pyridine derivatives is often significantly faster with microwave heating.

Solvent-Free Methodologies: Solvent-free or "neat" reaction conditions are highly desirable from a green chemistry perspective as they reduce waste and can simplify purification processes. The synthesis of 1,4-dihydropyridine derivatives via the Hantzsch reaction can be effectively performed under solvent-free conditions, often with catalytic amounts of an acid or base. Grinding the reactants together (mechanochemistry) is another solvent-free technique that can be applied. These methods are not only environmentally friendly but can also lead to improved yields and shorter reaction times.

| Method | Reactants | Product Type | Key Advantages |

| Microwave-Assisted | Aldehydes, β-ketoesters, Ammonia | 1,4-Dihydropyridines | Rapid reaction times, high yields |

| Microwave-Assisted | Pyridine, Alkyl Halide | Pyridinium Salts | Reduced reaction times |

| Solvent-Free | Aldehydes, β-ketoesters, Ammonia | 1,4-Dihydropyridines | Environmentally friendly, simple workup |

Chemical Reactivity and Transformation Mechanisms

Redox Properties and Hydrogen Donor Capabilities

1,4-Dihydropyridine (B1200194) derivatives are recognized for their significant redox properties, functioning as potent reducing agents in numerous chemical and biological systems. nih.gov Their structure is analogous to the dihydronicotinamide portion of the NADH coenzyme, which plays a crucial role in biological redox reactions. nih.govwum.edu.pk This structural similarity allows them to act as hydride donors, transferring a hydride ion (H⁻) to a suitable acceptor molecule. wum.edu.pkrsc.org

The hydrogen donor capability of 1,4-DHPs is central to their antioxidant activity. nih.govnih.gov They can scavenge free radicals, thereby mitigating oxidative stress. The efficiency of hydrogen donation is influenced by the nature and position of substituents on the dihydropyridine (B1217469) ring. rsc.org Studies on various 1,4-DHP derivatives have shown that their hydride donating ability can be quantified through thermodynamic and kinetic parameters. rsc.org For instance, the hydride donating ability is a key factor in their use for the selective reduction of aldimines and aldehydes. rsc.org

The redox potential of 1,4-DHP derivatives is a critical parameter in their function as electron donors. Upon deprotonation with a mild base, 1,4-dihydropyridine anions can be formed, which are highly reducing in their excited state and can participate in single-electron transfer processes under visible light irradiation. chemrxiv.org

Table 1: Thermodynamic and Kinetic Data for Hydride Transfer from 1,4-Dihydropyridine Analogs

| Compound | Thermodynamic Driving Force (kcal/mol) | Kinetic Intrinsic Barrier (kcal/mol) |

| 1,4-PNAH | 61.90 | 26.34 |

| 1,4-HEH | 65.00 | 34.96 |

| 1,4-PYH | 72.60 | 25.74 |

Data adapted from a comparative study on 1,2- and 1,4-dihydropyridine isomers. mdpi.com

Oxidation Pathways to Pyridine (B92270) Derivatives

A fundamental reaction of 1,4-dihydropyridines is their oxidation to the corresponding pyridine derivatives. wum.edu.pk This aromatization process is a key step in the metabolism of many 1,4-DHP-based drugs and is extensively studied in organic synthesis. wum.edu.pkmdpi.com The oxidation involves the formal loss of a hydride ion and two electrons from the dihydropyridine ring, leading to the formation of a stable aromatic pyridine ring.

Various oxidizing agents can be employed to effect this transformation, including:

Nitric acid: Supported on silica (B1680970) gel or polyvinyl pyrrolidone, nitric acid provides a mild and heterogeneous system for the aromatization of Hantzsch 1,4-dihydropyridines. koreascience.kr

Dimethyl sulfoxide (B87167) (DMSO): Can act as both a solvent and a catalyst for the oxidation. wum.edu.pk

Bleaching powder (calcium hypochlorite): An effective and readily available oxidizing agent. wum.edu.pk

Electrochemical oxidation: This method allows for controlled oxidation and has been used to study the oxidation potentials of various 1,4-DHP derivatives. researchgate.net

The choice of oxidant and reaction conditions can influence the yield and purity of the resulting pyridine derivative. wum.edu.pkkoreascience.kr The reaction is often monitored by the disappearance of the N-H peak in the proton NMR spectrum of the starting 1,4-dihydropyridine. wum.edu.pk

Table 2: Oxidation of Hantzsch 1,4-Dihydropyridines with Different Methods

| Oxidizing Agent/Method | Yield Range (%) | Reference |

| DMSO | Moderate to Good | wum.edu.pk |

| Nitric Acid (drops) | Moderate to Good | wum.edu.pk |

| Bleaching Powder | 25 - 64 | wum.edu.pk |

| SiO₂-HNO₃ or PVP-HNO₃ | Good to Excellent | koreascience.kr |

Reaction Kinetics and Intermediates in Synthetic Transformations (e.g., Bromination)

The reactivity of the 1,4-dihydropyridine core allows for various synthetic transformations. Bromination is a notable example, which can occur at different positions depending on the reaction conditions and the brominating agent used.

Bromination of Methyl Groups: For 1,4-dihydropyridines bearing methyl groups at the 2- and 6-positions, bromination can be achieved using reagents like N-bromosuccinimide (NBS) or pyridinium (B92312) bromide–perbromide. nih.govdntb.gov.ua This reaction is a crucial step in the synthesis of certain 1,4-DHP-based amphiphiles. nih.gov The reaction kinetics can be influenced by the solvent and the solubility of the starting material. nih.gov For instance, the use of pyridinium bromide–perbromide in ethyl acetate (B1210297) has been shown to be more efficient than NBS in methanol (B129727) for certain substrates, leading to higher yields and shorter reaction times. nih.gov

Electrophilic Addition to the Double Bonds: The dihydropyridine ring contains double bonds that can undergo electrophilic addition reactions. The reaction of 1,4-dihydropyridines with bromine can lead to the addition of bromine atoms across the double bonds. researchgate.net The regioselectivity of this addition (i.e., 1,2- versus 1,4-addition) can be influenced by the reaction conditions. libretexts.org

The intermediates in these transformations are often highly reactive. For instance, the oxidation of N-alkyl-1,4-dihydropyridines with dimethyldioxirane (B1199080) is proposed to proceed through an initial epoxidation of the enamine double bond, followed by ring-opening to form an iminium ion intermediate that can then undergo further reactions like dimerization. psu.edu

Electrophilic and Nucleophilic Reactions of the Dihydropyridinium Core

The reactivity of the dihydropyridinium core is characterized by its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Reactions: As mentioned, the double bonds in the 1,4-dihydropyridine ring are nucleophilic and can react with electrophiles. psu.edu Besides bromination, other electrophilic additions are possible. The enamine-like character of the C2-C3 double bond makes it susceptible to attack by various electrophiles. psu.edu

Nucleophilic Reactions: The oxidized form of a 1,4-dihydropyridine is a pyridinium salt. Pyridinium salts are electrophilic and can undergo nucleophilic addition to regenerate a dihydropyridine derivative. This reactivity is fundamental to the synthesis of many substituted 1,4-dihydropyridines. nih.gov For example, the dearomatization of pyridinium salts via nucleophilic addition is a key strategy for synthesizing chiral 1,4-DHPs. nih.gov The regioselectivity of the nucleophilic attack (i.e., at the 2-, 4-, or 6-position) is influenced by the substituents on the pyridine ring and the nature of the nucleophile.

Spectroscopic and Structural Elucidation of 1,1 Dimethyl 1,4 Dihydropyridin 1 Ium Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectra of 1,4-dihydropyridine (B1200194) derivatives, the proton at the C4 position typically appears as a distinct singlet. For many 1,4-DHP analogues, this signal is observed in the range of δ 4.75-5.02 ppm. scielo.br The methyl groups attached to the C2 and C6 positions of the dihydropyridine (B1217469) ring also produce singlet signals, generally found at approximately δ 2.2 ppm. scielo.br For the 1,1-dimethyl-1,4-dihydropyridin-1-ium cation, the two methyl groups attached to the nitrogen atom would be expected to produce a sharp singlet, with a chemical shift influenced by the positive charge on the nitrogen. The protons on the dihydropyridine ring would exhibit characteristic shifts and coupling patterns depending on the substitution.

| Proton | Expected Chemical Shift (δ ppm) | Multiplicity |

| H4 | ~ 4.7 - 5.1 | Singlet |

| C2-CH₃, C6-CH₃ | ~ 2.2 | Singlet |

| N-CH₃ | Variable, likely deshielded | Singlet |

| Ring Protons | Dependent on substitution | Multiplet |

Note: This table is illustrative and based on data for analogous 1,4-dihydropyridine compounds.

The ¹³C NMR spectra of 1,4-DHP derivatives show characteristic signals for the carbon atoms of the heterocyclic ring. The C4 carbon typically resonates between δ 36.8 and 41.3 ppm. scielo.br The C2 and C6 carbons appear at higher chemical shifts, around δ 146 ppm, while the C3 and C5 carbons are found at lower chemical shifts, approximately δ 100 ppm. scielo.br In the case of this compound, the carbons of the N-methyl groups would present a signal in the aliphatic region, with its exact position reflecting the electronic effect of the quaternary ammonium (B1175870) group.

| Carbon | Expected Chemical Shift (δ ppm) |

| C4 | ~ 37 - 42 |

| C2, C6 | ~ 146 |

| C3, C5 | ~ 100 |

| N-CH₃ | Variable |

Note: This table is illustrative and based on data for analogous 1,4-dihydropyridine compounds.

Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex substituted analogues. scielo.br Dynamic NMR could be employed to study conformational changes or restricted rotation around single bonds within the molecule. For instance, temperature-dependent NMR experiments have been used to investigate the non-equivalence of methylene (B1212753) protons in some 1,4-DHP derivatives. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In 1,4-dihydropyridine derivatives that contain an N-H bond, a characteristic stretching vibration is observed in the region of 3320 to 3372 cm⁻¹. nih.gov For this compound, this N-H stretching band would be absent. The C-H stretching vibrations of the methyl and ring hydrogens would be expected in the 2900-3000 cm⁻¹ region. If ester or other carbonyl groups are present as substituents, their characteristic strong absorption bands would appear in the region of 1650-1750 cm⁻¹. nih.govijrcs.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Alkyl) | ~ 2900 - 3000 |

| C=C Stretch | ~ 1600 - 1650 |

| C-N Stretch | Variable |

Note: This table is illustrative and based on general IR correlation charts and data for related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are dependent on the extent of conjugation in the system. 1,4-dihydropyridine derivatives typically exhibit strong absorption bands in the UV region. The electronic transitions are generally of the π → π* type. The position of the absorption bands can be influenced by the nature of the substituents and the solvent.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For the this compound cation, electrospray ionization (ESI) would be a suitable technique, as it is well-suited for analyzing charged species. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of the ion, allowing for the determination of its elemental formula with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further confirm the structure by showing the loss of methyl groups or other fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For analogues of this compound, this method provides precise information on bond lengths, bond angles, and the conformation of the dihydropyridine ring, which is crucial for understanding its chemical reactivity and biological activity. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing.

The analysis of single crystals of 1,4-dihydropyridine (1,4-DHP) analogues by X-ray diffraction has shown that they crystallize in various crystal systems, with the monoclinic and orthorhombic systems being common. The specific crystal system and space group are determined by the symmetry of the molecule and the arrangement of the molecules within the crystal lattice.

For instance, a study of several 1,4-DHP derivatives revealed their crystallization in different space groups, highlighting the influence of various substituents on the crystal packing. tandfonline.comresearchgate.net One derivative, 3,5-Diacetyl-2,6-dimethyl-4-(3′-nitrophenyl)-1,4-dihydropyridine, was found to crystallize in the monoclinic system with the space group P2₁/n. tandfonline.comresearchgate.net Another analogue, 3,5-Dicarbomethoxy-2,6-dimethyl-4-(4′-methylthiophenyl)-1,4-dihydropyridine, crystallized in the orthorhombic system with the space group Pnca. tandfonline.comresearchgate.net The crystallographic parameters for these and other analogues demonstrate the structural diversity within this class of compounds. tandfonline.comresearchgate.net A 1,4 DHP derivative, 4-(4‑hydroxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid bis-[(2-choloro-phyenyl)-amide], has also been reported to crystallize in a monoclinic system. bohrium.com

Below is a table summarizing the crystallographic data for selected 1,4-dihydropyridine analogues.

| Compound Name | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|

| 3,5-Diacetyl-2,6-dimethyl-4-(3′-nitrophenyl)-1,4-dihydropyridine | Monoclinic | P2₁/n | a = 7.537(3) Å, b = 16.273(3) Å, c = 12.474(4) Å, β = 92.60(3)° |

| 3,5-Dibenzoyl-2,6-dimethyl-4-(3′-nitrophenyl)-1,4-dihydropyridine | Monoclinic | P2₁/c | a = 7.3113(7) Å, b = 23.3925(7) Å, c = 13.0737(7) Å, β = 91.31(7)° |

| 3,5-Dicarbomethoxy-2,6-dimethyl-4-(4′-methylthiophenyl)-1,4-dihydropyridine | Orthorhombic | Pnca | a = 13.205(3) Å, b = 26.558(3) Å, c = 10.244(3) Å |

| Diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Monoclinic | P2₁/n | a = 11.300(2) Å, b = 12.771(3) Å, c = 12.826(3) Å, β = 96.55(3)° |

The stability of the crystal lattice of 1,4-dihydropyridine analogues is maintained by a variety of weak intermolecular interactions. Hydrogen bonds, particularly those involving the N-H group of the dihydropyridine ring and suitable acceptor atoms like oxygen, are prominent features in their crystal structures.

In the crystal packing of many 1,4-DHP derivatives, intermolecular N-H···O hydrogen bonds link adjacent molecules, often forming infinite chains or more complex three-dimensional networks. researchgate.net For example, in certain 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, molecules are interlinked by N-H···O hydrogen bonds to form an infinite chain. nih.gov Weaker C-H···O interactions can also play a significant role in consolidating the crystal structure. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. The resulting surface provides a unique picture of the molecular environment and its close contacts.

For pyridinium (B92312) and dihydropyridine derivatives, Hirshfeld surface analysis, coupled with 2D fingerprint plots, allows for a detailed breakdown of the intermolecular contacts. tandfonline.comnih.gov Studies on zwitterionic pyridinium derivatives have shown that O···H/H···O and N···H/H···N interactions are often the dominant contributors to crystal cohesion, underscoring the primary role of hydrogen bonding. mdpi.comnih.gov

The analysis can quantify the relative contributions of different types of contacts to the total Hirshfeld surface area. For example, in one pyridinium-based crystal, the most important contacts were found to be N···H/H···N (37.2%), C···H/H···C (28.3%), and H···H (21.9%). researchgate.net In other 1,4-DHP derivatives, H···H interactions were found to contribute the most to the intermolecular contacts. bohrium.com The visualization of these interactions is often done using a normalized contact distance (d_norm) map on the Hirshfeld surface, where red spots indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. mdpi.com This detailed analysis provides critical insights into the forces that direct the self-assembly and stabilization of the crystal structure.

Theoretical and Computational Investigations of 1,1 Dimethyl 1,4 Dihydropyridin 1 Ium Architectures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying organic molecules like dihydropyridine (B1217469) derivatives. researchgate.net

Geometrical Optimization and Electronic Structure Analysis

The optimized geometry provides the foundation for analyzing the electronic structure. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

| Parameter | Typical Calculated Value |

|---|---|

| N1-C2 Bond Length (Å) | 1.38 - 1.40 |

| C2=C3 Bond Length (Å) | 1.35 - 1.37 |

| C3-C4 Bond Length (Å) | 1.50 - 1.52 |

| C2-N1-C6 Bond Angle (°) | 120 - 123 |

| N1-C2-C3 Bond Angle (°) | 121 - 124 |

| C3-C4-C5 Dihedral Angle (°) | 10 - 25 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely employed for the accurate prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used in conjunction with DFT for this purpose. nih.govmdpi.com By calculating the isotropic magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the ¹H and ¹³C chemical shifts.

These theoretical predictions are invaluable for assigning experimental spectra, confirming structures, and studying conformational dynamics. mdpi.com The accuracy of the predictions depends heavily on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.commdpi.com Predicted shifts are typically scaled or referenced against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to correct for systematic errors. mdpi.com

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.1 - 3.4 | ~45 - 50 |

| C2-H / C6-H | ~7.0 - 7.3 | ~140 - 145 |

| C3-H / C5-H | ~5.5 - 5.8 | ~105 - 110 |

| C4-H₂ | ~3.2 - 3.5 | ~25 - 30 |

Semi-Empirical Methods and Molecular Mechanics Studies

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or extensive conformational searches. In this context, semi-empirical and molecular mechanics methods offer faster alternatives.

Semi-empirical quantum methods, such as AM1, PM3, and the more recent PM7, simplify the underlying quantum mechanical equations and use parameters derived from experimental data to compensate for the approximations. mpg.deresearchgate.net This makes them thousands of times faster than DFT. mpg.de They are particularly useful for initial explorations of potential energy surfaces, preliminary geometry optimizations, and handling large numbers of molecules, although their accuracy is generally lower than that of DFT. researchgate.net

Molecular Mechanics (MM) methods, such as those using the MMFF (Merck Molecular Force Field), eschew quantum mechanics entirely and treat molecules as collections of atoms interacting via classical potentials (a "force field"). mdpi.com MM is extremely fast and is the method of choice for initial 3D structure generation from 2D representations and for performing comprehensive conformational analyses to identify a set of low-energy structures that can then be re-optimized using more accurate DFT methods. mdpi.com

Conformational Analysis of the Dihydropyridine Ring System

The biological activity and chemical reactivity of 1,4-dihydropyridine derivatives are intrinsically linked to the conformation of the six-membered ring. Computational methods are essential for exploring the conformational landscape of the this compound cation.

The 1,4-DHP ring is not planar and typically exists in a boat or sofa-like conformation. researchgate.net The degree of puckering and the specific conformation (e.g., flattened boat) are determined by the nature and position of substituents on the ring. figshare.com For the title cation, the two methyl groups on the quaternary nitrogen atom would be a primary determinant of the ring's preferred conformation. A computational conformational analysis would involve systematically rotating bonds and calculating the energy of each resulting structure to map the potential energy surface. This process identifies the global minimum energy conformer as well as other low-energy local minima and the energy barriers between them.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.net MEP maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are the likely sites for nucleophilic attack. researchgate.net For the this compound cation, the MEP map would be expected to show a strong positive potential (deep blue) localized around the quaternary nitrogen atom and its attached methyl groups, reflecting the formal positive charge. The π-systems of the double bonds (C2=C3 and C5=C6) would likely show regions of negative potential (red or yellow), indicating their nucleophilic character.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly with DFT, are a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the entire reaction pathway from reactants to products, these calculations can identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. For this compound, computational studies could elucidate the mechanisms of key reactions. For instance, the oxidation of the dihydropyridine ring to a pyridinium (B92312) species is a fundamental process for this class of compounds. researchgate.net Calculations could model this process, determining whether it proceeds via a one-step or multi-step mechanism and calculating the associated activation energies. researchgate.net Similarly, reactions involving nucleophilic attack at the electron-deficient centers predicted by the MEP map could be modeled to understand the cation's reactivity profile. rsc.org

Advanced Research Applications and Methodological Contributions of Dihydropyridinium Compounds Non Clinical

Development of Self-Assembling Systems

The capacity of amphiphilic 1,4-DHP derivatives to spontaneously organize into ordered supramolecular structures in aqueous environments is a cornerstone of their research applications. This self-assembly is driven by the segregation of their hydrophilic (polar head) and hydrophobic (nonpolar tail) regions, leading to the formation of various nanoscale architectures.

Formation and Characterization of Liposomes and Nanoparticles

Amphiphilic 1,4-DHP derivatives have been successfully employed as synthetic lipids to form liposomes and nanoparticles. mdpi.com The ethanol (B145695) injection method is a common technique used to induce the self-assembly of these molecules into vesicular structures. mdpi.com Dynamic Light Scattering (DLS) is a primary tool for characterizing the resulting nanoparticles, providing crucial information about their size, size distribution (polydispersity index, PDI), and surface charge (zeta-potential). mdpi.comcore.ac.uk

For instance, a cationic 1,4-DHP-anthracene hybrid has been shown to form nanoparticles with an average diameter of approximately 225 nm when freshly prepared. core.ac.uk Over a storage period of 30 days, the diameter of these nanoparticles was observed to decrease to around 135-141 nm. core.ac.uk The PDI values for these particles were consistently around 0.5, indicating a moderate homogeneity of the nanoparticle population. mdpi.comcore.ac.uk The zeta-potential of these nanoparticles typically indicates a positive surface charge, a critical feature for their application in gene delivery. core.ac.uk For example, zeta-potential values of approximately 41 mV for freshly prepared samples, decreasing to 33 mV after storage, have been reported. mdpi.com The stability of these nanoparticles is also a key characteristic, with some formulations remaining stable for at least a month at room temperature. mdpi.com

| Compound | Initial Average Diameter (nm) | Average Diameter after Storage (nm) | Initial PDI | PDI after Storage | Initial Zeta-Potential (mV) |

| 1,4-DHP-anthracene hybrid 4 | ~225 | ~140 (after 30 days) | ~0.51 | ~0.47 (after 30 days) | ~41 |

| 1,1′-[(3,5-bisdodecyloxycarbonyl-4-phenyl-1,4-dihydropyridine-2,6-diyl)dimethylen]bis(pyridin-1-ium) dibromide (5) | 110 | Not specified | 0.345 | Not specified | Not specified |

Influence of Molecular Structure on Self-Assembly Characteristics

The molecular structure of amphiphilic 1,4-DHP derivatives plays a pivotal role in dictating their self-assembly characteristics and the properties of the resulting nanoparticles. Key structural modifications that have been investigated include the length of the alkyl chains at the 3 and 5 positions of the 1,4-DHP ring, the N-substituent at position 1, and substituents on the pyridinium (B92312) moieties. nih.gov

Studies have demonstrated that the length of the alkyl chains influences the thermal behavior of these amphiphiles. nih.gov Specifically, elongation of the alkyl chains has been shown to decrease their transition temperatures. nih.gov The nature of the substituents also affects the packing parameters of the molecules within the self-assembled structures. nih.gov For example, the mean molecular area of a cationic 1,4-DHP-anthracene hybrid was found to be 118 Ų, significantly larger than the 83 Ų area of a similar cationic 1,4-DHP without the bulky anthracene (B1667546) substituents. mdpi.comcore.ac.uk This difference in molecular area directly impacts how the molecules arrange themselves and the resulting curvature and stability of the nanoparticles. It has been noted that dodecyloxycarbonyl substituents at positions 3 and 5 of the 1,4-DHP molecule are optimal for the gene transfection efficacy of these synthetic lipid-like amphiphiles. nih.gov

Integration into Magnetoliposomes

The versatility of 1,4-DHP-based liposomes is further enhanced by their ability to incorporate magnetic nanoparticles, leading to the formation of magnetoliposomes. nih.gov These hybrid nanostructures combine the carrier properties of liposomes with the magnetic responsiveness of the encapsulated nanoparticles. nih.gov Typically, magnetic iron oxide nanoparticles (such as γ-Fe₂O₃) coated with citrate (B86180) anions are used for this purpose. nih.gov The negatively charged surface of these magnetic nanoparticles facilitates their interaction with the cationic head groups of the 1,4-DHP amphiphiles during the liposome (B1194612) formation process, such as the reverse-phase evaporation (REV) method. nih.gov

Transmission electron microscopy has confirmed the successful formation of magnetoliposomes, with diameters in the range of 50–100 nm, containing smaller magnetic nanoparticles of around 10–15 nm within their structure. nih.gov These magnetoliposomes are being explored for various biomedical applications, leveraging their ability to be guided by an external magnetic field. nih.govnih.gov

Role in Gene Delivery Systems as Cationic Nanocarriers

The positive surface charge of nanoparticles formed from cationic 1,4-DHP derivatives makes them promising candidates for non-viral gene delivery vectors. nih.gov Their ability to interact with negatively charged nucleic acids and facilitate their entry into cells is a central focus of this research area.

Interaction with Nucleic Acids (e.g., Plasmid DNA)

Cationic 1,4-DHP amphiphiles can efficiently condense and complex with plasmid DNA (pDNA). nih.gov This interaction is primarily electrostatic, occurring between the positively charged pyridinium head groups of the 1,4-DHP derivatives and the negatively charged phosphate (B84403) backbone of the DNA. The efficiency of DNA condensation is influenced by the charge ratio (+/-) between the cationic carrier and the anionic DNA. nih.gov

Research has shown that double-charged 1,4-DHP compounds condense DNA more effectively than their single-charged counterparts. nih.gov As the charge ratio increases, the degree of DNA condensation also increases. nih.gov This condensation is crucial for protecting the nucleic acid from enzymatic degradation and for packaging it into a compact form that can be more readily taken up by cells. Some 1,4-DHP derivatives have also been shown to interact with DNA in a way that may activate DNA repair enzymes, suggesting a multi-faceted interaction with cellular genetic processes. nih.govnih.govresearchgate.net

Transfection Efficacy in In Vitro Cellular Models

The ability of 1,4-DHP-based nanocarriers to deliver functional genetic material into cells has been evaluated in various in-vitro cellular models, including fibroblast (CV1-P) and retinal pigment epithelial (D 4O7) cell lines. nih.gov The transfection efficacy of these systems is highly dependent on the molecular structure of the 1,4-DHP amphiphile and is often cell-type specific. nih.gov

| 1,4-DHP Derivative | Charge | Key Structural Feature | Relative Transfection Efficacy | Cell Lines Tested |

| Compound VI | Double | Two C12 alkyl chains | 2.5x > PEI 25, 10x > DOTAP | CV1-P, D 4O7 |

| Single-charged derivatives | Single | Varied | Less effective than double-charged | CV1-P, D 4O7 |

Mechanistic Studies of Biological Activities

There is a lack of specific published research investigating the antioxidant activity and oxidative stress protection mechanisms of 1,1-Dimethyl-1,4-dihydropyridin-1-ium. However, the 1,4-dihydropyridine (B1200194) core is structurally analogous to the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme, a key biological reducing agent. This structural similarity has prompted extensive research into the antioxidant properties of various DHP derivatives. nih.govgavinpublishers.com

The primary mechanism by which many 1,4-DHP derivatives exert their antioxidant effects is through their ability to act as hydrogen donors, which allows them to scavenge free radicals and inhibit lipid peroxidation. gavinpublishers.com The dihydropyridine (B1217469) ring can donate a hydrogen atom to a radical species, thereby neutralizing it and preventing a cascade of oxidative damage. The ease of this hydrogen donation is influenced by the electronic properties of the substituents on the DHP ring. gavinpublishers.com Electron-donating groups on the aromatic rings of DHP derivatives have been shown to enhance their antioxidant activity. gavinpublishers.com

Several in vitro assays are commonly employed to evaluate the antioxidant potential of DHP derivatives. These include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the β-carotene/linoleic acid bleaching assay. gavinpublishers.com For instance, certain synthesized 1,4-dihydropyridines have demonstrated potent antioxidant activity, with some compounds showing higher relative antioxidant activity than L-ascorbic acid in the β-carotene/linoleic acid assay. gavinpublishers.com Furthermore, studies on various DHP derivatives have revealed their capacity to protect against oxidative stress in cellular models, such as human osteoblast-like cells. nih.gov

| 1,4-Dihydropyridine Derivative | Assay | Observed Antioxidant Activity | Reference |

|---|---|---|---|

| Compound 6a | β-carotene/linoleic acid | 71% Relative Antioxidant Activity (RAA) | gavinpublishers.com |

| Compound 6c | β-carotene/linoleic acid | 80% RAA | gavinpublishers.com |

| Compound 6d | β-carotene/linoleic acid | 78% RAA | gavinpublishers.com |

| L-Ascorbic Acid (Reference) | β-carotene/linoleic acid | 49% RAA | gavinpublishers.com |

The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Research has shown that certain synthesized dihydropyridine derivatives exhibit potent in-vitro inhibitory activity against both AChE and BChE. who.intnih.gov For example, a series of twelve dihydropyridine derivatives were synthesized and evaluated, with all compounds showing potent activity against AChE and five showing potent activity against BChE. who.intnih.gov Structure-activity relationship (SAR) studies have suggested that the presence of specific substituents, such as nitro, bromo, and chloro groups at particular positions on the dihydropyridine ring, can enhance the inhibitory activity. who.intnih.gov For instance, the presence of a nitro group at the C-2 and C-4 positions of the dihydropyridine ring was found to increase both acetylcholinesterase and butyrylcholinesterase activities. who.intnih.gov

| Dihydropyridine Derivative | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 11 | AChE | 0.21 ± 0.003 | who.int |

| Compound 7 | BChE | 17.16 ± 0.02 | who.int |

| Eserine (Standard) | AChE | 0.85 ± 0.0001 | who.int |

| Eserine (Standard) | BChE | 0.04 ± 0.0001 | who.int |

There is a lack of specific data on the antimicrobial efficacy of this compound against various microorganisms. However, the broader class of 1,4-dihydropyridines has been investigated for its antimicrobial properties, with some derivatives showing promising activity against a range of bacteria and fungi. nih.govnih.govthepharmajournal.com

Studies have shown that certain 1,4-DHP derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov For instance, some derivatives have been evaluated against Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli, with one derivative showing a minimum inhibitory concentration (MIC) of 9 μg/mL against M. smegmatis. nih.gov The lipophilicity of the DHP derivatives, influenced by their substituents, appears to play a role in their antibacterial activity. nih.gov

In addition to antibacterial effects, some 1,4-DHP derivatives have demonstrated antifungal activity against species like Candida albicans. thepharmajournal.com Furthermore, the 1,4-DHP scaffold is being explored for developing novel antimicrobials against multidrug-resistant bacteria, such as Helicobacter pylori. nih.gov Certain DHP derivatives that failed to effectively block calcium channels exhibited potent bactericidal activities against antibiotic-resistant strains of H. pylori, with some being as effective as metronidazole. nih.gov The proposed mechanism of action in this case is the targeting of the essential response regulator HsrA in the bacterium. nih.gov

| Microorganism | 1,4-DHP Derivative | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Mycobacterium smegmatis | Derivative 33 | 9 μg/mL | nih.gov |

| Staphylococcus aureus | Derivative 33 | 25 μg/mL | nih.gov |

| Escherichia coli | Derivative 33 | 100 μg/mL | nih.gov |

| Helicobacter pylori (antibiotic-resistant strains) | Six novel DHP derivatives | ≤ 8 mg/L | nih.gov |

Specific investigations into the neuroprotective potential of this compound have not been reported in the available literature. However, the neuroprotective effects of various other 1,4-dihydropyridine derivatives have been a subject of significant non-clinical research. ucm.esnih.govnih.gov

The neuroprotective properties of many DHPs are often linked to their ability to block L-type voltage-dependent calcium channels, which can mitigate the excitotoxicity associated with excessive calcium influx in neuronal cells. ucm.es However, some "atypical" 1,4-DHP derivatives have demonstrated neuroprotective and memory-enhancing actions that are independent of neuronal calcium channel blocking activity. nih.gov These compounds have shown efficacy at low doses in various animal models of neurodegeneration, including models of Alzheimer's disease. nih.gov

Mechanistic studies suggest that the neuroprotective effects of some DHP derivatives may also stem from their antioxidant and anti-inflammatory properties. ucm.es For example, a new family of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines, which are based on the 1,4-DHP core, have demonstrated potent antioxidant properties by scavenging both oxygen and nitrogen radical species. ucm.es One compound from this series was found to revoke cellular death induced by tau hyperphosphorylation in hippocampal slices by blocking the production of reactive oxygen species (ROS). ucm.es Another dihydropyridine derivative, CV-159, has been shown to provide significant protection against delayed neuronal death in a rat model of transient forebrain ischemia, an effect potentially mediated by both L-type Ca2+ channel blockade and inhibition of calmodulin-dependent pathways. nih.gov

| 1,4-DHP Derivative | Experimental Model | Observed Neuroprotective Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Compound 4g | In vitro model of neurodegeneration | Revoked cellular death induced by tau hyperphosphorylation | Blocking reactive oxygen species (ROS) production | ucm.es |

| CV-159 | Rat model of transient forebrain ischemia | Significant protection against delayed neuronal death in the hippocampal CA1 region | Blocking L-type Ca2+ channel and inhibiting calmodulin-dependent function | nih.gov |

| Atypical DHPs (amino acid-containing) | Animal models of neurodeficiency | Long-lasting neuroprotective and memory-enhancing action | Normalization of neuronal protein expression (GABAergic system) and synaptic plasticity | nih.gov |

There is no specific information available on the mechanistic modulatory effects of this compound on calcium channels. However, the 1,4-dihydropyridine scaffold is the basis for a major class of L-type calcium channel modulators, and extensive research has been conducted on the mechanistic aspects of their interaction with these channels. nih.govnih.gov

1,4-Dihydropyridines can act as either calcium channel antagonists (blockers) or agonists. nih.gov Antagonists stabilize the inactivated state of the Ca-channel without affecting the voltage-dependent open and closed times, while agonists prolong the mean open time of the channel. nih.gov A novel DHP, BAY Y 5959, has been shown to modulate Ca-channel gating in a unique way by increasing both the mean open and closed times of the channel. nih.gov This results in a reduced rate of Ca-current activation, an increased peak current, and a significantly prolonged tail current decay. nih.gov These effects are strongly voltage-dependent. nih.gov

The interaction of DHPs with the L-type calcium channel is highly specific. They bind to a receptor site on the α1 subunit of the channel. The binding affinity and modulatory effect are influenced by the chemical structure of the DHP derivative, including the substituents on the dihydropyridine ring. For example, a set of six new 4-pyridinio-1,4-dihydropyridine compounds were synthesized and their calcium channel modulating activity was evaluated, demonstrating both antagonist and agonist effects in different cell lines. nih.gov

Applications as Chemical Tools and Model Compounds

While specific applications of this compound as a chemical tool or model compound are not well-documented, the 1,4-dihydropyridine framework is widely utilized in this capacity, primarily due to its structural resemblance to the dihydronicotinamide moiety of the coenzymes NADH and NADPH. nih.govwikipedia.org

This structural similarity makes 1,4-DHP derivatives excellent model compounds for studying the mechanisms of biological redox reactions involving NAD(P)H. nih.gov They can mimic the hydride transfer ability of these coenzymes, and their ease of synthesis and modification allows for systematic studies of structure-activity relationships in these processes. nih.gov The oxidation of 1,4-dihydropyridines to their corresponding pyridinium salts is a fundamental reaction that models the in vivo oxidation of NAD(P)H to NAD(P)+. wikipedia.org

Furthermore, the well-defined interaction of 1,4-DHP derivatives with L-type calcium channels makes them indispensable chemical tools for studying the structure, function, and physiological roles of these channels. nih.gov Both antagonistic and agonistic DHPs are used to probe the different conformational states of the channel and to investigate the consequences of modulating calcium influx in various physiological and pathophysiological conditions. nih.gov

Emulating NAD(P)H Reducing Agents in Organic Synthesis

The 1,4-dihydropyridine scaffold, central to the structure of this compound, serves as a foundational model for mimicking the biological reducing agents nicotinamide adenine dinucleotide (NADH) and its phosphate derivative (NADPH). mdpi.com In biological systems, these coenzymes are crucial for a vast array of redox reactions, functioning as hydride donors. researchgate.net In synthetic organic chemistry, derivatives of 1,4-dihydropyridine, often referred to as Hantzsch esters, are valued as mild and selective reducing agents, capable of transferring a hydride (H⁻) to various electron-deficient substrates. organic-chemistry.orgacs.org

The core reactivity of these compounds lies in the dihydropyridine ring, which readily undergoes oxidation to the more stable aromatic pyridinium form, releasing a hydride ion in the process. This biomimetic function allows for the reduction of activated functional groups under gentle conditions, avoiding the harsh reagents often required in traditional reduction reactions. organic-chemistry.org The mechanism typically involves the transfer of a hydride from the C4 position of the dihydropyridine ring to an electrophilic carbon, such as that in a carbonyl or imine group. researchgate.net

While specific research on this compound is limited, its structural analogues have been extensively studied. For instance, Hantzsch esters are commonly used for the 1,4-reduction of α,β-unsaturated carbonyl compounds, a transformation that is challenging to achieve selectively with more powerful reducing agents. organic-chemistry.org The reaction proceeds effectively for reducing activated C=C, C=O, and C=N bonds. organic-chemistry.org The driving force for the reaction is the formation of the highly stable aromatic pyridinium ring system upon hydride donation.

Recent advancements have also explored using 1,4-dihydropyridines as single-electron reductants under photochemical conditions. mdpi.comchemrxiv.org In the presence of a base, these compounds can form anions that, upon irradiation with visible light, become potent reductants capable of promoting challenging reactions like the hydrodechlorination of aryl chlorides. chemrxiv.org

The table below summarizes the reduction of various substrates using a representative Hantzsch ester, demonstrating the typical yields and conditions for these NAD(P)H mimics.

| Substrate | Product | Reducing Agent | Conditions | Yield (%) |

| 2-Cyclohexen-1-one | Cyclohexanone | Hantzsch Ester | Organocatalyst, Toluene, rt | 95 |

| Benzylideneacetone | 4-Phenyl-2-butanone | Hantzsch Ester | Organocatalyst, Toluene, rt | 98 |

| N-Benzylideneaniline | N-Benzylaniline | Hantzsch Ester | Brønsted Acid, CH2Cl2, rt | 92 |

| Ethyl 2-cyano-3-phenylacrylate | Ethyl 2-cyano-3-phenylpropanoate | Hantzsch Ester | Organocatalyst, Toluene, rt | 99 |

As Probes for Blood-Brain Barrier Penetration Studies (chemical transport, not clinical outcome)

A significant challenge in neuropharmacology is delivering therapeutic agents across the highly selective blood-brain barrier (BBB). The 1,4-dihydropyridine ⇌ pyridinium salt redox system provides an ingenious chemical delivery system (CDS) to overcome this obstacle, a principle applicable to compounds like this compound. nih.govresearchgate.net This strategy involves designing a lipophilic prodrug based on a 1,4-dihydropyridine carrier that can readily diffuse across the lipid membranes of the BBB. nih.gov

Once inside the central nervous system (CNS), the dihydropyridine carrier is enzymatically oxidized to its corresponding quaternary pyridinium salt. researchgate.net This conversion from a neutral, lipid-soluble molecule to a charged, water-soluble ion effectively "locks" the compound within the brain, as the ionic form cannot easily diffuse back across the BBB into the systemic circulation. nih.govnih.gov Meanwhile, the portion of the compound in the general bloodstream is rapidly metabolized and eliminated from the body. nih.gov Subsequent cleavage of the bond between the drug and the pyridinium carrier results in a sustained release of the active agent specifically within the brain. nih.govresearchgate.net

This method has been successfully used to transport various agents that are typically BBB-impermeable. For example, a dihydropyridine derivative of N-methylpyridinium-2-aldoxime chloride (2-PAM), a quaternary salt, was shown to cross the BBB and then oxidize to 2-PAM within the brain. nih.gov Similarly, this approach has been demonstrated for the brain-specific delivery of neurotransmitters like dopamine (B1211576) and phenethylamine. nih.govacs.org

Studies using radiolabeled N-methyl-1,4-dihydropyridine derivatives have confirmed their ability to cross the BBB and become trapped in the brain following in vivo oxidation. nih.gov The rate of this trapping is dependent on the rate of oxidation of the specific dihydropyridine derivative. For instance, after administering 1,4-dihydro-N-methyl-nicotinamide (DNMN), a prodrug of N-methylnicotinamide (NMN), brain tissue levels of NMN were found to increase twenty-fold, demonstrating efficient transport and subsequent oxidation within the brain. nih.gov

The table below presents data on the brain uptake of different compounds delivered using the dihydropyridine-pyridinium salt CDS, illustrating the effectiveness of this transport mechanism.

| Compound Delivered | Dihydropyridine Carrier | Brain Concentration (nmol/g) | Time Post-Injection (min) | Brain/Blood Ratio |

| Phenethylamine | 1-Methyl-3-(N-phenethylcarbamoyl)-1,4-dihydropyridine | ~3.5 (as quaternary salt) | 80 | > 10 |

| N-methylnicotinamide | 1,4-Dihydro-N-methyl-nicotinamide (DNMN) | ~20 (tissue increase factor) | 60 | N/A |

| Dopamine | Dihydropyridine-dopamine conjugate | Significantly increased vs. dopamine alone | 30 | ~5 |

| 2-PAM | 1-Methyl-1,4-dihydropyridine-2-aldoxime | Detectable reactivation of brain cholinesterase | 30 | N/A |

An extensive search of scientific literature has been conducted to generate an article on the chemical compound “this compound,” focusing on its Structure-Activity Relationship (SAR) studies as per the requested outline.

Despite a thorough investigation into various scientific databases and publications, no specific research findings, data, or detailed studies pertaining to "this compound" could be located. The search for information covering the impact of substituent variation on its synthesis, its spectroscopic signatures, conformational preferences, self-assembling properties, and its non-clinical biological mechanisms (such as antioxidant capacity, enzyme inhibition, or antimicrobial action) did not yield any relevant results for this particular compound.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline and content requirements of the user's request, as the foundational research data for "this compound" appears to be unavailable in the public domain. General information on the broader class of 1,4-dihydropyridines is available but would not meet the specific requirements of this request.

Q & A

Q. Can this compound serve as a photosensitizer in dye-sensitized solar cells (DSSCs)?

- Methodological Answer : Incident photon-to-current efficiency (IPCE) measurements evaluate light-harvesting efficiency. Substituent engineering (e.g., introducing thiophene or carboxyl groups) improves electron injection into TiO₂. Transient absorption spectroscopy monitors charge recombination kinetics, while DFT calculates excited-state electron distributions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.